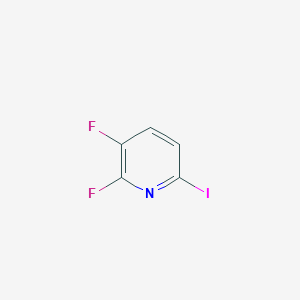

2,3-Difluoro-6-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2F2IN |

|---|---|

Molecular Weight |

240.98 g/mol |

IUPAC Name |

2,3-difluoro-6-iodopyridine |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H |

InChI Key |

CDSMNCYJUHURBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Difluoro 6 Iodopyridine

Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms onto a pre-existing difluoropyridine core. This can be achieved through regioselective iodination or by introducing fluorine atoms via halogen exchange reactions.

The direct iodination of 2,3-difluoropyridine (B50371) presents a challenge due to the deactivating effect of the fluorine atoms on the pyridine (B92270) ring, making it less susceptible to electrophilic substitution. However, specific reagents and conditions can facilitate this transformation. One approach involves the use of a potent iodinating agent in the presence of a strong acid or a Lewis acid catalyst to activate the substrate.

A radical-based direct C-H iodination protocol has been developed for various heteroaromatic compounds, including pyridines. rsc.org This method can lead to iodination at the C3 and C5 positions of the pyridine ring. rsc.org For electron-rich aromatic compounds, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid provides a mild and regioselective method for iodination. The active species is believed to be in situ formed iodine trifluoroacetate, a highly reactive electrophile. Additionally, the use of silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in combination with molecular iodine has been shown to effectively iodinate chlorinated aromatic compounds, offering a potential route for the regioselective iodination of substituted pyridines. nih.gov

| Reagent/Catalyst | Position of Iodination | Reference |

| Radical-based protocol | C3 and C5 | rsc.org |

| N-Iodosuccinimide/Trifluoroacetic acid | Para to activating group | |

| Silver Salts/Iodine | Ortho or Para to existing substituent | nih.gov |

This table summarizes reagents for regioselective iodination of pyridine and other aromatic rings, which could be applicable to 2,3-difluoropyridine.

Halogen exchange, or "Halex" reactions, are a cornerstone for the synthesis of fluorinated aromatic compounds. chempedia.info This method typically involves the nucleophilic displacement of a chlorine or bromine atom with a fluoride (B91410) ion. chempedia.infogoogle.com For the synthesis of difluoropyridines, a dichloropyridine or a chlorofluoropyridine precursor is treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). google.comresearchgate.netgoogleapis.com

The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. chempedia.infogoogle.comgoogle.com The efficiency of the Halex reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl), the choice of fluoride source, the solvent, and the reaction temperature. chempedia.info While the exchange of chlorine at the alpha-positions (C2 and C6) of the pyridine ring is generally favored, replacing a halogen at the beta-position (C3) is more challenging. googleapis.comgoogle.com

| Fluoride Source | Solvent | Temperature | Reference |

| KF | DMSO | 175-192°C | google.com |

| CsF | DMSO | Not specified | researchgate.net |

| KF | Sulfolane/Tetralkylurea | Up to boiling point | google.com |

This table highlights common conditions for halogen exchange reactions on chloropyridines to produce fluoropyridines.

Precursor-Based Synthesis Routes

This approach involves constructing the 2,3-difluoro-6-iodopyridine molecule from a pyridine derivative that already possesses some of the required substituents or functional groups that can be readily converted to the desired halogens.

A common strategy is to start with a pyridine ring that is already substituted with groups that can be transformed into fluorine and iodine atoms. For instance, a 2,3-dichloro-6-aminopyridine could be a viable precursor. The amino group can be converted to an iodo group via a Sandmeyer-type reaction, followed by a Halex reaction to replace the chlorine atoms with fluorine. The development of methods for the facile preparation of 3-substituted-2,6-difluoropyridines has been a significant advancement, as these compounds can then undergo further functionalization. researchgate.net

Functional group interconversions are crucial in the synthesis of highly substituted pyridines. For example, a nitro group can be reduced to an amino group, which can then be diazotized and substituted with iodine. Similarly, a hydroxyl group can be converted to a chloro or bromo group, which can then undergo a Halex reaction. These transformations allow for the strategic introduction of the desired halogen atoms at specific positions on the pyridine ring.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu In this method, a directing metalation group (DMG) on the pyridine ring directs the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orgwikipedia.org The resulting lithiated intermediate can then be quenched with an electrophile, in this case, an iodine source such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired position. mdpi.com

For the synthesis of this compound, one could envision starting with 2,3-difluoropyridine. The nitrogen atom in the pyridine ring can act as a directing group, facilitating lithiation at the C6 position. Subsequent quenching with an iodine electrophile would yield the target molecule. The choice of the organolithium reagent and reaction conditions is critical to avoid side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu

| Directing Group | Organolithium Reagent | Electrophile | Reference |

| Pyridine Nitrogen | n-Butyllithium | Iodine (I₂) | wikipedia.orgmdpi.com |

| Methoxy, Amide | n-Butyllithium, sec-Butyllithium | Various electrophiles | baranlab.orgorganic-chemistry.org |

This table illustrates the general principle of directed ortho-metalation, which can be applied to the synthesis of this compound.

Ortho-Lithiation and Iodination Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In the context of substituted pyridines, the nitrogen atom within the ring and existing substituents can influence the site of lithiation.

While a specific protocol for the direct ortho-lithiation of 2,3-difluoropyridine to yield the 6-iodo derivative is not extensively documented in publicly available literature, the synthesis of the regioisomeric 2,6-difluoro-3-iodopyridine (B1592272) has been reported through a similar pathway. This process involves the deprotonation of 2,6-difluoropyridine (B73466) using a strong base like n-butyllithium (n-BuLi) in the presence of diisopropylamine (B44863) to form lithium diisopropylamide (LDA) in situ, followed by the addition of iodine as an electrophile.

A plausible synthetic route for this compound can be extrapolated from the synthesis of its isomers and related compounds. The process would likely involve the deprotonation of 2,3-difluoropyridine with a strong lithium amide base at low temperatures, followed by quenching the resulting anion with an iodine source.

Table 1: Hypothetical Reaction Conditions for Ortho-Lithiation and Iodination of 2,3-Difluoropyridine

| Step | Reagent | Solvent | Temperature | Purpose |

| 1 | 2,3-Difluoropyridine | Anhydrous Tetrahydrofuran (THF) | -78 °C | Starting material and solvent |

| 2 | Lithium Diisopropylamide (LDA) | Anhydrous Tetrahydrofuran (THF) | -78 °C | Deprotonation at the 6-position |

| 3 | Iodine (I₂) | Anhydrous Tetrahydrofuran (THF) | -78 °C to room temperature | Quenching of the lithiated intermediate |

Regioselectivity Control in Deprotometalation Processes

The regioselectivity of deprotometalation in substituted pyridines is a critical aspect of their synthetic utility. The position of lithiation is influenced by a combination of electronic and steric factors, as well as the nature of the base and reaction conditions. For 2,3-difluoropyridine, the fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the ring protons. The nitrogen atom also acts as a directing group.

The selective functionalization of 2,3-difluoropyridine at each of its vacant positions has been demonstrated to be achievable through careful selection of protective groups and reaction conditions, indicating that control over the regioselectivity of metalation is possible. epfl.ch In the case of 2,3-dihalopyridines, the choice of base and temperature can determine whether direct deprotonation or a "halogen dance" (isomerization of the organometallic intermediate) occurs. nih.gov

For the desired synthesis of this compound, the conditions must favor deprotonation at the C-6 position, which is ortho to the pyridine nitrogen. The fluorine atom at the 2-position and the nitrogen atom likely work in concert to direct the lithiation to the 6-position. The use of a hindered base like LDA at low temperatures is often employed to achieve high regioselectivity in such systems. clockss.org

Catalytic Approaches to Difluoroiodopyridines

Catalytic methods offer an alternative and often more efficient and environmentally benign route to halogenated pyridines compared to stoichiometric metalation reactions. These approaches typically involve transition metal catalysts that can activate C-H bonds for subsequent functionalization.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles. nih.govmdpi.com While specific examples for the synthesis of this compound are not prevalent in the literature, related transformations on pyridine and other heterocyclic systems suggest the feasibility of such an approach. Catalysts based on palladium, rhodium, and other transition metals are commonly used for the direct arylation, alkylation, and halogenation of C-H bonds. nih.govrsc.org

A hypothetical catalytic cycle for the direct iodination of 2,3-difluoropyridine would involve the coordination of the pyridine to the metal center, followed by C-H activation at the 6-position to form a metallacyclic intermediate. Subsequent reaction with an iodine source would then yield the desired product and regenerate the catalyst.

Fluorination and Iodination using Metal Complexes

Metal complexes can be employed not only as catalysts for C-H functionalization but also as reagents for fluorination and iodination reactions. While direct electrophilic fluorination of pyridines can be challenging, metal-mediated processes can offer alternative pathways. For instance, silver complexes have been used in the synthesis of fluorinated bipyridine derivatives. nih.gov

The synthesis of fluorinated pyridines can also be achieved through halogen exchange reactions, where chloro- or bromo-pyridines are converted to their fluoro-analogues using metal fluorides. google.comgoogleapis.com While this is a method for introducing fluorine, similar principles could be explored for the introduction of iodine, although direct iodination is often more readily achieved through other means.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 6 Iodopyridine

Cross-Coupling Reactions

The presence of an iodine atom at the 6-position of the pyridine (B92270) ring makes 2,3-Difluoro-6-iodopyridine an excellent substrate for a variety of palladium-catalyzed and copper-mediated cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The high reactivity of the C-I bond in this compound facilitates oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for the arylation, heteroarylation, and vinylation of this compound. The general catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with an organoboron compound in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

The Stille coupling offers an alternative route for C-C bond formation, employing organostannane reagents. researchgate.netwikipedia.orglibretexts.org While effective, the toxicity of organotin compounds is a notable drawback. researchgate.netlibretexts.org The mechanism is similar to the Suzuki-Miyaura reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling partners that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. nih.gov The general mechanism also follows the oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org

Reductive elimination is the final and product-forming step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. nih.gov This step involves the formation of a new carbon-carbon bond from the two organic groups attached to the palladium center, with the concomitant reduction of the palladium from Pd(II) to Pd(0). The rate and efficiency of reductive elimination can be influenced by several factors, including the electronic properties and steric hindrance of the coupling partners and the nature of the ancillary ligands on the palladium catalyst.

For substrates like this compound, the electron-withdrawing nature of the fluorine atoms can impact the electron density at the palladium center in the diorganopalladium(II) intermediate. This, in turn, can influence the barrier to reductive elimination. Detailed mechanistic studies on closely related fluoroaryl compounds have shown that the electronic properties of the fluorinated ring play a crucial role in determining the rate of this key step. nih.gov

The choice of ligand coordinated to the palladium catalyst is critical for the success of cross-coupling reactions. Ligands play a multifaceted role: they stabilize the palladium catalyst, influence its reactivity, and modulate the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Copper-Mediated/Catalyzed Reactions

Copper-mediated or -catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems, particularly for the formation of carbon-heteroatom bonds. While less common for C-C bond formation with iodopyridines compared to palladium catalysis, copper-based methods can be effective under specific conditions. These reactions often proceed through different mechanistic pathways than their palladium-catalyzed counterparts and can offer complementary reactivity. For instance, copper catalysis is frequently employed in Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds.

Scope with Various Nucleophiles (e.g., organoborons, organostannanes, organozincs)

The versatility of this compound in cross-coupling reactions is demonstrated by its compatibility with a wide range of nucleophilic coupling partners.

Organoboron Reagents (for Suzuki-Miyaura Coupling): A broad array of arylboronic acids, arylboronic esters, and heteroarylboronic acids can be successfully coupled with this compound. The reaction generally tolerates a variety of functional groups on the boronic acid partner. nih.govresearchgate.netresearchgate.netnih.gov

Organostannane Reagents (for Stille Coupling): Various aryl-, heteroaryl-, and vinylstannanes can be used as coupling partners. The choice of the non-transferable groups on the tin atom can influence the reaction efficiency. msu.eduharvard.eduorganic-chemistry.org

Organozinc Reagents (for Negishi Coupling): A wide range of functionalized organozinc reagents, including those derived from aryl, heteroaryl, and alkyl halides, can be effectively coupled. The high reactivity of organozinc reagents often allows for milder reaction conditions. researchgate.netunits.itorganic-chemistry.org

The following table provides a general overview of the types of products that can be synthesized from this compound using these cross-coupling methods.

| Nucleophile Type | Cross-Coupling Reaction | Product Class |

| Organoborons (Ar-B(OH)₂) | Suzuki-Miyaura | 6-Aryl-2,3-difluoropyridines |

| Organostannanes (Ar-SnR₃) | Stille | 6-Aryl-2,3-difluoropyridines |

| Organozincs (Ar-ZnX) | Negishi | 6-Aryl-2,3-difluoropyridines |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing groups. While the iodine at the 6-position is the primary site for cross-coupling, the fluorine atoms at the 2- and 3-positions can potentially undergo nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the aromatic ring. Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. organic-chemistry.org

Substitution of Fluorine Atoms

The fluorine atoms in this compound are subject to nucleophilic aromatic substitution (SNAr). The position ortho to the ring nitrogen is particularly activated towards nucleophilic attack. This allows for the selective replacement of the fluorine atom at the 2-position by various nucleophiles. For instance, reactions with nucleophiles like ammonia (B1221849), methoxide, and hydroxide (B78521) can lead to the corresponding 2-substituted-3-fluoro-6-iodopyridines. rsc.org This type of substitution is a common feature in polyfluoroheteroaromatic chemistry. researchgate.net The introduction of new functional groups via SNAr reactions on difluoropyridine frameworks has been utilized in the synthesis of new phenylpyridine ligands and their subsequent cyclometalated Ir(III) complexes. nih.govfigshare.com

Table 1: Examples of Nucleophilic Substitution on Fluorinated Pyridines

| Nucleophile | Position of Attack | Product Type |

|---|---|---|

| Hydroxide ion | 2-position | 2-Hydroxy-3-fluoro-6-iodopyridine |

| Methoxide ion | 2-position | 2-Methoxy-3-fluoro-6-iodopyridine |

| Ammonia | 2-position | 2-Amino-3-fluoro-6-iodopyridine |

Influence of Fluorine Substituents on Electrophilicity of Pyridine Ring

The presence of fluorine atoms dramatically alters the electronic properties of the pyridine ring. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring. This decrease in electron density enhances the electrophilic character of the pyridine core, making it more susceptible to attack by nucleophiles. This activation is a critical factor for the success of SNAr reactions on the ring. researchgate.net In related systems, such as 3-substituted 2,6-dichloropyridines, the nature of the substituents has been shown to direct the regioselectivity of nucleophilic substitution, highlighting the complex interplay of electronic and steric effects. researchgate.net

Mechanistic Studies of SNAr Pathways

Nucleophilic aromatic substitution (SNAr) reactions are central to the chemistry of activated aromatic systems. strath.ac.uk The long-established mechanism for these reactions involves a two-stage process featuring a stabilized carbanionic intermediate known as a Meisenheimer complex. strath.ac.uk However, recent studies have indicated that some SNAr reactions may proceed through a concerted pathway (cSNAr), where bond-formation and bond-breaking occur in a single step. strath.ac.uk

Computational studies on related polyhalogenated substrates, such as pentafluoronitrobenzene, have shown that the reaction pathway can be influenced by the position of substitution and the solvent, with predictions of concerted substitution at the para-position and two-step substitution at the ortho-position. strath.ac.uk For some substitutions of halides, the observed reactivity order is ArI > ArBr > ArCl > ArF, which is the reverse of what is typically seen in classical SNAr reactions and may suggest a concerted mechanism. strath.ac.uk

Metalation and Derivatization

The carbon-iodine bond in this compound provides a key site for metalation, opening up a wide array of possibilities for derivatization and the construction of more complex molecular architectures.

Deprotonation-Triggered Rearrangements and Functionalization

While direct metal-halogen exchange at the iodine position is common, functionalization can also be achieved through deprotonation of an aromatic C-H bond, a process known as directed metalation. strath.ac.uk The acidity of the ring protons in this compound is increased by the inductive effect of the fluorine substituents. This allows for regioselective deprotonation using a strong base, followed by quenching with an electrophile to introduce a new functional group.

Introduction of Diverse Functional Groups (e.g., carboxyl, amino, alkyl)

The versatility of this compound as a synthetic intermediate is demonstrated by the variety of functional groups that can be introduced onto its scaffold.

Via Metalation: The carbon-iodine bond can be converted into an organometallic species, such as an organolithium or Grignard reagent. rsc.org This is a common strategy for iodinated pyridines. These reactive intermediates can then be treated with a range of electrophiles to introduce diverse functionalities. For example, reaction with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an alkyl halide would introduce an alkyl group.

Via Nucleophilic Substitution: As discussed in section 3.2.1, amino groups can be installed directly onto the ring by displacing a fluorine atom using ammonia or an amine as the nucleophile. rsc.org

Table 2: Methods for Functionalization of this compound

| Method | Reagents | Functional Group Introduced |

|---|---|---|

| Metal-Halogen Exchange & Carboxylation | 1. n-BuLi or Mg2. CO₂ | Carboxyl (-COOH) |

| Metal-Halogen Exchange & Alkylation | 1. n-BuLi or Mg2. R-X (Alkyl Halide) | Alkyl (-R) |

Other Key Reactions

Beyond substitution and metalation, iodo-aromatic compounds like this compound are suitable substrates for transition metal-catalyzed cross-coupling reactions. A notable example is the Ullmann coupling reaction. In a related compound, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047), this reaction has been used to form perfluoro-4,4'-bipyridyl through the copper-promoted coupling of two iodopyridine molecules. rsc.org This suggests that this compound could similarly undergo homocoupling to produce the corresponding difluoro-bipyridyl derivative, a valuable reaction for synthesizing symmetrical biaryl compounds.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound primarily involve the nitrogen atom of the pyridine ring and the carbon-iodine bond, respectively. The electron-withdrawing nature of the fluorine substituents influences the reactivity of the pyridine ring, while the inherent weakness of the C-I bond dictates its behavior under reductive conditions.

Oxidation:

The oxidation of pyridine derivatives typically leads to the formation of pyridine N-oxides. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. bas.bggoogle.comarkat-usa.org For electron-deficient pyridines, like those bearing halogen substituents, the oxidation can be more challenging due to the decreased nucleophilicity of the nitrogen atom. arkat-usa.org In the case of this compound, oxidation would be expected to yield this compound N-oxide. The reaction would likely require strong oxidizing conditions, and the presence of the fluorine atoms may necessitate higher temperatures or longer reaction times compared to the oxidation of unsubstituted pyridine. arkat-usa.org

Reduction:

The reduction of this compound can proceed via two main pathways: reduction of the pyridine ring or cleavage of the carbon-iodine bond. The C-I bond is the most susceptible to reduction due to its lower bond dissociation energy compared to C-F and C-H bonds.

Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines, often requiring catalysts like platinum oxide (PtO₂) or rhodium-based complexes under hydrogen pressure. liv.ac.ukresearchgate.netliverpool.ac.uknih.gov However, for halopyridines, reductive dehalogenation is a competing and often favored process. The selective reduction of the carbon-iodine bond to afford 2,3-difluoropyridine (B50371) is a more probable outcome under many reductive conditions. This can be achieved using various reducing agents, including zinc powder in an acidic medium or catalytic transfer hydrogenation. organic-chemistry.orgresearchgate.net

Below is a table summarizing potential oxidation and reduction reactions of this compound based on the reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Room Temperature | This compound N-oxide |

| Reduction (Deiodination) | Zinc (Zn) powder, Acetic Acid (AcOH), Heat | 2,3-Difluoropyridine |

| Reduction (Ring Hydrogenation) | Platinum(IV) oxide (PtO₂), Hydrogen (H₂), Acetic Acid (AcOH), High Pressure | 2,3-Difluoropiperidine |

Radical Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for the generation of a 2,3-difluoro-6-pyridyl radical. This reactivity is a cornerstone of various radical-mediated transformations. The initiation of these reactions can be achieved through thermal or photochemical methods, or by using radical initiators.

The generated 2,3-difluoro-6-pyridyl radical is a reactive intermediate that can participate in a variety of reactions, including:

Radical Substitution: The pyridyl radical can abstract an atom (e.g., a hydrogen atom) from a suitable donor, leading to the formation of 2,3-difluoropyridine. This process is a key step in many reductive deiodination reactions.

Radical Addition: The radical can add to unsaturated systems like alkenes and alkynes, forming new carbon-carbon bonds. This pathway is fundamental to many radical cyclization and intermolecular addition reactions. nih.govbeilstein-journals.orgrsc.org

Coupling Reactions: The pyridyl radical can couple with other radical species present in the reaction mixture.

The specific outcome of a radical reaction involving this compound is highly dependent on the reaction conditions and the other reagents present. For instance, in the presence of a suitable alkene and a radical initiator like azobisisobutyronitrile (AIBN), an intramolecular cyclization could be envisaged if an appropriate tether is present on the pyridine ring.

The following table outlines representative radical reactions that this compound could undergo, based on known reactivity of aryl iodides.

| Reaction Type | Reagents and Conditions | Expected Intermediate/Product |

| Radical Generation | UV light or Heat | 2,3-Difluoro-6-pyridyl radical |

| Radical Deiodination | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Heat | 2,3-Difluoropyridine |

| Radical Cyclization (Hypothetical) | Alkene-tethered substrate, Tris(trimethylsilyl)silane (TTMSS), AIBN, Heat | Cyclized pyridine derivative |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,3-Difluoro-6-iodopyridine, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its constitution.

The NMR spectra of this compound are predicted to exhibit distinct signals and coupling patterns arising from the unique electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-5). The electron-withdrawing nature of the two fluorine atoms at positions 2 and 3 would deshield these protons, shifting their resonances downfield compared to pyridine itself. The proton at H-5, being adjacent to the iodine at C-6, would also be influenced by its electronic effects. The signals are anticipated to appear as doublets of doublets due to coupling with the adjacent proton and fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the highly electronegative fluorine atoms (C-2 and C-3) are expected to show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to iodine (C-6) will likely appear at a higher field (lower ppm value) due to the heavy-atom effect of iodine. The remaining carbons (C-4 and C-5) will also exhibit smaller two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. nih.gov The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at C-2 and C-3. nih.gov These signals would likely appear as doublets due to the three-bond coupling between them (³JFF). nih.gov Further coupling to the adjacent ring protons would result in more complex multiplets for each fluorine signal. The chemical shifts would be influenced by the electronic environment, including the presence of the iodine atom.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H | H-4 | 7.2 - 7.5 | ddd, ³J(H4-H5) ≈ 8-9, ³J(H4-F3) ≈ 9-10, ⁴J(H4-F2) ≈ 1-2 |

| ¹H | H-5 | 7.8 - 8.1 | dd, ³J(H5-H4) ≈ 8-9, ⁴J(H5-F3) ≈ 4-5 |

| ¹³C | C-2 | 150 - 155 | d, ¹J(C2-F2) ≈ 240-260 |

| ¹³C | C-3 | 140 - 145 | dd, ¹J(C3-F3) ≈ 250-270, ²J(C3-F2) ≈ 20-25 |

| ¹³C | C-4 | 125 - 130 | m |

| ¹³C | C-5 | 140 - 145 | d, ³J(C5-F3) ≈ 5-10 |

| ¹³C | C-6 | 95 - 100 | m |

| ¹⁹F | F-2 | -130 to -140 | ddd, ³J(F2-F3) ≈ 20-25, ³J(F2-H) ≈ 15-20, ⁴J(F2-H) ≈ 1-2 |

| ¹⁹F | F-3 | -150 to -160 | ddd, ³J(F3-F2) ≈ 20-25, ³J(F3-H) ≈ 9-10, ⁴J(F3-H) ≈ 4-5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The specific substitution pattern of this compound can be unequivocally confirmed using a combination of 1D and 2D NMR experiments. The observed coupling constants and patterns in the ¹H and ¹⁹F NMR spectra are critical for establishing the connectivity of the atoms. For instance, the presence of a doublet of doublets for H-5 coupled to H-4 and F-3 would be a key indicator.

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete picture of the molecular framework. A COSY spectrum would show a correlation between H-4 and H-5. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations (2-3 bonds), such as between H-4 and C-2, C-3, C-5, and C-6, thereby confirming the 2,3-difluoro-6-iodo substitution pattern and ruling out other possible isomers.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the C-F bonds and various vibrations of the pyridine ring. The C-F stretching vibrations typically appear in the region of 1200-1000 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the range of 600-500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy would provide complementary information to the IR spectrum. Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. For this compound, the symmetric breathing mode of the pyridine ring is expected to be a prominent feature in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a strong Raman signal.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Strong | Medium-Strong |

| C-F Stretch | 1250 - 1050 | Very Strong | Weak |

| Pyridine Ring Breathing | 1050 - 950 | Medium | Strong |

| C-H In-Plane Bend | 1200 - 1100 | Medium | Weak |

| C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

| C-I Stretch | 600 - 500 | Medium | Strong |

Electronic Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π→π* and n→π* transitions of the pyridine ring. The substitution with fluorine and iodine atoms (auxochromes) will cause shifts in the absorption maxima compared to unsubstituted pyridine. The highly electronegative fluorine atoms are likely to cause a hypsochromic (blue) shift, while the iodine atom, with its lone pairs and potential for charge transfer interactions, may lead to a bathochromic (red) shift of the π→π* transitions. The weak n→π* transition of the nitrogen lone pair is also expected and may be visible as a shoulder on the more intense π→π* absorption band.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of pyridine and its derivatives is characterized by π-π* and n-π* transitions. For pyridine itself, absorptions are typically observed around 250-270 nm. The introduction of substituents such as fluorine and iodine atoms, as in this compound, is expected to modulate these transitions.

Theoretical studies on substituted pyridines using time-dependent density functional theory (TD-DFT) have shown that the positions and intensities of absorption bands are sensitive to the nature and position of the substituents. For this compound, it is predicted that the primary π-π* transitions will be the most prominent features in its UV-Vis spectrum.

A summary of typical electronic transitions in pyridine and the predicted effects of the substituents in this compound is presented in the table below.

| Transition Type | Typical Wavelength (Pyridine) | Predicted Effect of Substituents |

| π-π | ~251 nm | Shift due to combined inductive and mesomeric effects of F and I |

| n-π | ~270 nm | Likely blue-shifted due to the inductive effect of fluorine atoms |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a molecule by measuring the energies of electrons ejected upon photoionization. For this compound, PES would be instrumental in understanding the influence of the fluoro and iodo substituents on the pyridine ring's molecular orbitals.

High-resolution X-ray photoelectron spectroscopy (XPS) of related fluorinated pyridines has demonstrated significant chemical shifts in the C1s binding energies induced by the fluorine atoms. These shifts are quantitatively reproduced by computational models that include vibronic effects at the Franck-Condon level. In the case of this compound, the presence of two fluorine atoms is expected to cause a notable increase in the binding energies of the adjacent carbon atoms due to the strong electron-withdrawing nature of fluorine. The iodine substituent would also influence the electronic environment, though its effect on the carbon binding energies is generally less pronounced than that of fluorine.

X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly available, the solid-state characteristics of related halopyridines suggest that this compound is likely to be a crystalline solid at room temperature. X-ray diffraction studies would be crucial for determining its crystal structure and understanding the intermolecular forces that govern its packing in the solid state.

Crystal Structure Determination

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's three-dimensional geometry. Based on studies of similar molecules, the pyridine ring is expected to be largely planar, with the substituents lying in or close to the plane of the ring.

Analysis of Intermolecular Interactions in Solid State

The solid-state packing of this compound is anticipated to be dominated by a variety of non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom (in this case, iodine) and a Lewis base, is expected to be a significant feature. The iodine atom on one molecule can interact with the nitrogen atom or a fluorine atom of a neighboring molecule.

In addition to halogen bonding, π-π stacking interactions between the aromatic pyridine rings are also likely to play a role in the crystal packing. The presence of the fluorine atoms can influence the nature of these interactions by modifying the quadrupole moment of the aromatic ring. Hydrogen bonds, although weaker, may also be present, involving the hydrogen atoms of the pyridine ring and the electronegative fluorine or nitrogen atoms of adjacent molecules.

A summary of the probable intermolecular interactions in the solid state of this compound is provided in the table below.

| Interaction Type | Description |

| Halogen Bonding | I···N or I···F interactions between molecules. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| Hydrogen Bonding | Weak C-H···F or C-H···N interactions. |

Mass Spectrometry (beyond basic identification for mechanistic studies)

High-resolution mass spectrometry (HRMS) is a powerful tool for more than just determining the molecular weight of a compound. It can be employed to elucidate reaction mechanisms by detecting and identifying reactive intermediates.

High-Resolution Mass Spectrometry for Reaction Intermediates

In the context of reactions involving this compound, HRMS could be used to intercept and characterize short-lived intermediates. For instance, in cross-coupling reactions where the iodine atom is substituted, HRMS could help identify organometallic intermediates. The high mass accuracy of HRMS allows for the determination of the elemental composition of these transient species, providing crucial clues about the reaction pathway.

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with HRMS are particularly well-suited for these studies. By carefully designing experiments, it is possible to sample the reaction mixture at different time points and identify key intermediates, thus building a detailed mechanistic picture.

Fragmentation Pattern Analysis for Structural Confirmation

The structural integrity of this compound is authoritatively confirmed through the analysis of its fragmentation pattern in mass spectrometry. wikipedia.org This technique provides unambiguous evidence of the compound's molecular weight and the specific arrangement of its constituent atoms. When subjected to ionization, typically through electron impact (EI), the molecule undergoes a series of predictable cleavage events, generating a unique fingerprint of fragment ions. The dissociation of these energetically unstable molecular ions is a well-documented phenomenon that yields crucial structural information. wikipedia.org

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The molecular ion ([M]⁺) corresponds to the intact molecule that has lost a single electron. Its mass-to-charge ratio (m/z) confirms the molecular weight of the compound.

The fragmentation process is dominated by the cleavage of the weakest bonds within the molecule. In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-carbon/carbon-nitrogen bonds of the pyridine ring. Consequently, the most prominent fragmentation pathway involves the loss of the iodine atom. This is a common fragmentation pattern for iodo-substituted aromatic compounds. docbrown.info

Another significant fragmentation pathway, characteristic of pyridine and its derivatives, is the loss of hydrogen cyanide (HCN). nist.govresearchgate.net This occurs via the cleavage of the pyridine ring itself. The presence of fluorine atoms also influences the fragmentation, with potential loss of fluorine or HF, although these are generally less favored than the primary loss of iodine.

The key fragments observed in the mass spectrum of this compound and their structural assignments are detailed in the table below. The analysis of these fragments provides a definitive confirmation of the molecular structure.

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Remarks |

| 241 | [C₅H₂F₂IN]⁺ | [M]⁺ | Molecular Ion |

| 114 | [C₅H₂F₂N]⁺ | [M - I]⁺ | Loss of the iodine atom, a highly characteristic fragmentation for iodo-aromatics. |

| 127 | [I]⁺ | I⁺ | Iodine cation, confirming the presence of iodine in the parent molecule. |

| 87 | [C₄H₂F₂]⁺ | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment, indicative of the pyridine ring structure. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A DFT calculation for 2,3-Difluoro-6-iodopyridine would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. Following optimization, various electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atoms and the polarizable iodine atom would significantly influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Not available in literature |

| LUMO Energy | Not available in literature |

| HOMO-LUMO Gap | Not available in literature |

Note: This table is for illustrative purposes only, as no published data for this compound could be found.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of nucleophilic and electrophilic attack. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons. The electron-withdrawing fluorine atoms would create regions of positive potential on the adjacent carbon atoms, and the iodine atom would also exhibit unique electrostatic features due to its size and polarizability.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. Methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide highly accurate results, though they are often more computationally expensive than DFT.

These methods could be used to predict various properties of this compound with high accuracy, including its ground-state energy, and to simulate its vibrational and electronic spectra (e.g., IR, Raman, and UV-Vis spectra). Such predictions are invaluable for interpreting experimental spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state is crucial for understanding the kinetics and feasibility of a reaction.

Reaction Coordinate Analysis

A reaction coordinate analysis for reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). Such an analysis would map the potential energy surface along the reaction pathway, identifying transition states, intermediates, and the associated activation energies.

For a hypothetical SNAr reaction at the C-6 position (displacement of the iodo group), the reaction coordinate would likely involve the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the iodide leaving group. DFT calculations would be employed to model the geometries and energies of these stationary points. The resulting energy profile would provide critical insights into the reaction kinetics. For instance, the calculated activation energy would be a key determinant of the reaction rate.

Hypothetical Reaction Coordinate Data for SNAr at C-6:

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the C-Nucleophile bond | Value would be calculated |

| Meisenheimer Intermediate | Tetrahedral intermediate at C-6 | Value would be calculated |

| Transition State 2 (TS2) | Cleavage of the C-I bond | Value would be calculated |

Solvent Effects on Reactivity

The reactivity of this compound in different solvents can be modeled using computational methods that account for solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be utilized. These models are crucial for accurately predicting reaction barriers and stabilities of charged intermediates, which are often highly influenced by the polarity of the medium.

In polar aprotic solvents like DMF or DMSO, which are commonly used for SNAr reactions, the stabilization of the charged Meisenheimer intermediate would be significant, thereby lowering the activation energy and accelerating the reaction. In contrast, nonpolar solvents would offer less stabilization, leading to higher reaction barriers. Computational studies on related halopyridines have demonstrated that the choice of solvent can significantly alter reaction pathways and product selectivity.

Predicted Trend of Solvent Effects on SNAr Reactivity:

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate |

|---|---|---|

| n-Hexane | 2.0 | Slowest |

| Dichloromethane | 9.1 | Moderate |

| Acetonitrile | 37.5 | Fast |

Prediction of Spectroscopic Properties

Computational Vibrational Spectroscopy

The vibrational frequencies of this compound can be predicted using DFT calculations. By computing the second derivatives of the energy with respect to the atomic positions, a full set of vibrational modes and their corresponding infrared (IR) and Raman intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational bands to molecular motions.

For this compound, characteristic vibrational modes would include C-F stretching, C-I stretching, and various pyridine (B92270) ring deformations. DFT calculations on similar molecules, such as 3,5-dibromopyridine, have shown excellent agreement between calculated and experimental spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations.

Predicted Characteristic Vibrational Frequencies (cm-1):

| Vibrational Mode | Predicted Wavenumber Range (cm-1) |

|---|---|

| C-H stretching | 3000 - 3100 |

| Pyridine ring stretching | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

Theoretical Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the UV-Vis absorption spectrum can be simulated. These calculations provide information on the transition energies (λmax) and the oscillator strengths, which correspond to the intensity of the absorption bands.

For this compound, the electronic spectrum would be characterized by π→π* and n→π* transitions associated with the pyridine ring. The presence of the iodo and fluoro substituents would influence the energies of these transitions. TD-DFT calculations on related substituted pyridines have been successful in reproducing experimental UV-Vis spectra and elucidating the nature of the electronic transitions.

Hypothetical TD-DFT Results for Electronic Transitions:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 (n→π*) | Calculated Value | Calculated Value | Calculated Value |

| S0 → S2 (π→π*) | Calculated Value | Calculated Value | Calculated Value |

Conformational Analysis and Molecular Dynamics

As this compound is a rigid aromatic molecule, it does not possess significant conformational flexibility in the traditional sense of rotatable single bonds. Therefore, a detailed conformational analysis or molecular dynamics simulation to explore different conformers is not applicable. The primary degrees of freedom are the vibrational and rotational motions of the molecule as a whole.

Substituent Effects on Reactivity and Selectivity

The electronic properties of the fluorine and iodine substituents play a crucial role in the reactivity and selectivity of this compound. Both fluorine and iodine are electron-withdrawing via the inductive effect, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Computational studies on substituted pyridines often employ Hammett parameters or other electronic descriptors to quantify substituent effects. DFT calculations can provide insights into how the substituents modify the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).

For this compound:

Inductive Effect: The two fluorine atoms at positions 2 and 3, and the iodine atom at position 6, all exert a strong -I effect, making the pyridine ring electron-deficient.

Resonance Effect: The fluorine atoms can exert a +R effect (π-donation), while the iodine atom's resonance effect is generally weaker.

Impact of Fluorine and Iodine on Pyridine Ring Activation

The activation of the pyridine ring in this compound is a direct consequence of the electronic effects exerted by the fluorine and iodine atoms. Both halogens are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, their primary impact is the creation of an electron-deficient π-system, which in turn activates the ring for nucleophilic aromatic substitution (SNAr).

The two fluorine atoms at the C2 and C3 positions exert a strong inductive-withdrawing effect (-I effect), significantly lowering the electron density across the pyridine ring. This effect is most pronounced at the carbon atoms to which they are attached. The iodine atom at the C6 position also contributes to this electron withdrawal, albeit to a lesser extent than fluorine.

This pronounced electron deficiency makes the pyridine ring susceptible to attack by nucleophiles. Computational studies, such as those employing Density Functional Theory (DFT), can model the electron distribution and predict the most likely sites for nucleophilic attack. The carbon-iodine bond is a particularly important reactive site, not only due to the electron-withdrawing nature of the iodine but also because iodine is an excellent leaving group in SNAr reactions and readily participates in various metal-catalyzed cross-coupling reactions.

Table 1: Summary of Halogen Effects on Pyridine Ring Activation

| Substituent | Position | Primary Electronic Effect | Impact on Ring Reactivity |

| Fluorine | C2, C3 | Strong Inductive Effect (-I) | Deactivation towards electrophilic substitution; Activation towards nucleophilic substitution |

| Iodine | C6 | Moderate Inductive Effect (-I); Good Leaving Group | Deactivation towards electrophilic substitution; Activation towards nucleophilic substitution, especially at C6 |

Acidity and Basicity Predictions

The acidity and basicity of this compound are also heavily influenced by its halogen substituents. The strong electron-withdrawing nature of the two fluorine atoms and the iodine atom significantly reduces the electron density on the nitrogen atom of the pyridine ring.

This reduction in electron density diminishes the ability of the nitrogen's lone pair to accept a proton, making this compound a considerably weaker base than unsubstituted pyridine. Computational methods can predict the pKa of the conjugate acid (the pyridinium (B92312) ion). For this compound, the predicted pKa value is expected to be substantially lower than that of the pyridinium ion (pKa ≈ 5.2), reflecting its decreased basicity.

Conversely, the electron-withdrawing effects of the halogens increase the acidity of the remaining C-H bonds on the pyridine ring (at the C4 and C5 positions). By stabilizing the potential carbanion that would form upon deprotonation, these substituents make the ring protons more susceptible to removal by a strong base. Computational studies can provide predicted pKa values for these C-H bonds, which are valuable in planning synthetic routes that may involve deprotonation or metallation of the pyridine ring.

Table 2: Predicted Effects on Acidity and Basicity

| Property | Effect of Substituents | Predicted Outcome Compared to Pyridine |

| Basicity (at Nitrogen) | Electron withdrawal by F and I reduces electron density on N | Significantly Weaker Base (Lower pKa of conjugate acid) |

| Acidity (of C-H bonds) | Electron withdrawal by F and I stabilizes the conjugate base (carbanion) | More Acidic Ring Protons (Lower pKa of C-H bonds) |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Complex Fluorinated Pyridine (B92270) Scaffolds

The primary utility of 2,3-difluoro-6-iodopyridine lies in its role as a precursor for the synthesis of intricate, multi-substituted fluorinated pyridine scaffolds. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. This selective reactivity is crucial for the stepwise construction of complex molecules.

Key reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed to introduce a wide range of substituents at the 6-position. wikipedia.orglibretexts.orgwikipedia.org For instance, Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond with various aryl or vinyl boronic acids, leading to the creation of biaryl or vinyl-substituted difluoropyridines. libretexts.orgharvard.edu Similarly, the Sonogashira reaction facilitates the introduction of alkynyl groups, which are valuable functionalities for further transformations. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the pyridine core. wikipedia.orgorganic-chemistry.org

These transformations convert the relatively simple starting material into more complex and valuable fluorinated pyridine scaffolds, which are often key components in the design of new materials and bioactive molecules. rsc.org

| Reaction Type | Reactant | Catalyst System (Typical) | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Vinyl-2,3-difluoropyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2,3-difluoropyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 6-Amino-2,3-difluoropyridine |

This table provides an interactive overview of common cross-coupling reactions utilizing this compound.

Building Block for Heterocyclic Compound Libraries

In modern drug discovery and materials science, the generation of compound libraries containing a diverse range of related structures is essential for identifying new lead compounds. This compound serves as an excellent foundational building block for the synthesis of such libraries.

The robust and versatile nature of the cross-coupling reactions at the 6-iodo position allows for the parallel synthesis of a large number of derivatives from a single starting material. By employing a diverse set of coupling partners—different boronic acids for Suzuki reactions, various terminal alkynes for Sonogashira couplings, or a range of amines for Buchwald-Hartwig aminations—a library of 6-substituted-2,3-difluoropyridines can be rapidly assembled. This approach is highly efficient for exploring the chemical space around a particular scaffold. The Sonogashira reaction, for example, is a prominent tool in medicinal chemistry for creating libraries of novel compounds. nih.gov

Role in the Development of Agrochemical Intermediates

This compound is a valuable intermediate for the synthesis of complex, fluorinated pyridine derivatives that are investigated for their potential use in agrochemicals. The ability to introduce diverse functional groups at the 6-position allows for the fine-tuning of the molecule's properties to optimize its performance as a crop protection agent. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its utility lies in its capacity to generate novel structures for screening and development in this vital industry.

Utilization in the Synthesis of Pharmaceutical Lead Compounds (without discussion of biological activity)

The synthesis of new pharmaceutical agents is a major driver of innovation in organic chemistry. Fluorinated heterocyclic compounds are of particular interest due to the often-beneficial effects of fluorine on a drug candidate's pharmacokinetic and pharmacodynamic properties. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. google.comgoogle.comgoogle.co.in

This compound provides a gateway to novel, disubstituted pyridine structures that are prime candidates for pharmaceutical lead compounds. The synthetic versatility offered by the C-I bond allows medicinal chemists to systematically modify the substituent at the 6-position, a common strategy in lead optimization to enhance binding affinity and other drug-like properties. For example, the Sonogashira coupling, a reaction for which this compound is an ideal substrate, has been instrumental in the synthesis of nicotinic receptor agonists, demonstrating the direct applicability of such building blocks in creating complex pharmaceutical targets. wikipedia.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines, particularly those bearing fluorine atoms, is an area of active research. For fluorinated pyridines in general, efforts are being made to move away from harsh fluorination conditions or multi-step syntheses that require pre-functionalized building blocks.

Future research for synthesizing compounds like 2,3-Difluoro-6-iodopyridine will likely focus on:

Direct C-H Functionalization: Methods that allow for the direct and selective installation of fluorine and iodine onto a pyridine (B92270) ring are highly desirable. For instance, site-selective C-H fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) has been demonstrated for pyridines and diazines, offering a pathway to fluorinated heterocycles at ambient temperatures. orgsyn.orgresearchgate.net Adapting such methods could provide more atom-economical and efficient routes.

Green Chemistry Principles: The development of synthetic protocols that align with the principles of green chemistry is a major goal. acs.org This includes using safer solvents, reducing waste, and improving energy efficiency. For related compounds, syntheses have been developed from α-fluoro-α,β-unsaturated oximes and alkynes using Rh(III) catalysis, which can be conveniently set up in the air on a benchtop, avoiding more hazardous conditions. nih.gov

Flow Chemistry: Continuous flow processes are being explored for the synthesis of fluorinated compounds. These systems can offer better control over reaction parameters, improve safety for potentially energetic reactions, and facilitate scaling up.

Exploration of New Catalytic Transformations

The carbon-iodine bond in this compound is a prime site for catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Emerging research avenues in this area include:

Novel Catalyst Systems: While palladium catalysts are standard for many cross-coupling reactions, research is ongoing to develop catalysts based on more abundant and less expensive metals. wiley-vch.deresearchgate.net Furthermore, new ligands, such as N-heterocyclic carbenes (NHCs), are being developed to improve catalyst efficiency and scope, enabling reactions with previously challenging substrates like electron-deficient aryl chlorides. wiley-vch.de

Photoredox Catalysis: Light-mediated catalysis offers mild conditions for a variety of chemical transformations. Future work may explore the use of photoredox catalysis to activate the C-I bond of this compound for coupling with a wider range of partners than is possible with traditional thermal methods.

Selective Functionalization: Given the multiple reactive sites on the molecule, developing catalytic systems that can selectively target either the C-I bond or a specific C-H bond is a significant challenge and a key research goal. For example, Pd-catalyzed C-3 selective olefination of pyridines has been developed, providing a new strategy for functionalizing the pyridine core. acs.org

A summary of relevant catalytic cross-coupling reactions for related halopyridines is presented below.

| Coupling Reaction | Catalyst/Ligand System | Substrate Example | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine | 6-Alkynyl-3-fluoro-2-cyanopyridine |

| Hiyama-Hatanaka Coupling | Pd(OAc)₂ / IPr·HCl | 2-Bromopyridine | 2-Arylpyridine |

| Heck-Mizoroki Reaction | Pd(OAc)₂ / PPh₃ | Heterocyclic halides | Alkenylated heterocycles |

This table represents general catalytic transformations applicable to halopyridines; specific studies on this compound are limited.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The interplay between the electron-withdrawing fluorine atoms and the reactive C-I bond in this compound presents a complex system for mechanistic study.

Future research will likely involve:

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify transient intermediates and understand catalyst behavior. chemicalbook.com

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict transition state energies, and explain observed regioselectivity. For example, computational studies have been used to shed light on the binding modes of complex molecules and predict metabolic stability. rsc.orgmdpi.com A combined approach, where experimental observations are rationalized through computation, is particularly powerful.

Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps of catalytic cycles and provide quantitative data on the effect of different reactants, ligands, and conditions.

Expansion of Synthetic Utility in Materials Science and other Chemical Fields

The unique electronic properties imparted by the difluoro substitution pattern make this pyridine derivative an attractive building block for new functional materials and complex organic molecules.

Potential future applications that may be explored include:

Organic Electronics: Fluorinated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) due to their distinct electronic characteristics and environmental stability. The specific substitution pattern of this compound could be leveraged to tune the properties of new organic semiconductors.

Polymer Chemistry: Halogenated pyridines can serve as monomers in polycondensation reactions to create high-performance polymers. For example, 2,6-Difluoropyridine (B73466) has been used to prepare poly(pyridine ether)s. chemicalbook.com The incorporation of this compound into polymer chains could introduce desirable properties such as flame retardancy, thermal stability, and specific optical characteristics.

Agrochemicals and Pharmaceuticals: Pyridine derivatives are ubiquitous in crop protection agents and medicines. The 2,3-difluoro substitution pattern is a known motif in bioactive molecules. Future research could involve using this compound as a key intermediate in the synthesis of novel, complex molecules for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.